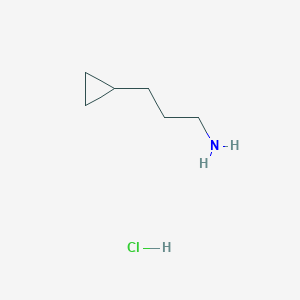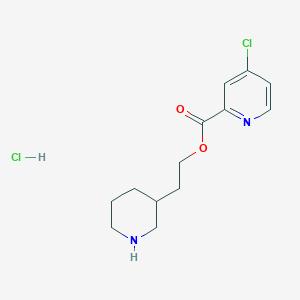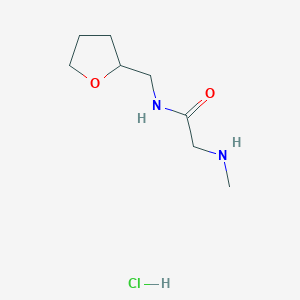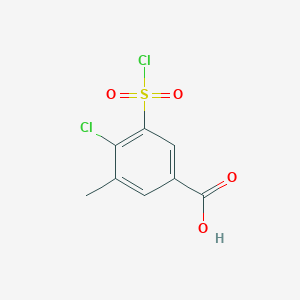
Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Overview
Description
“Methyl 5-(difluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H6F2O2S . It has a molecular weight of 192.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Methyl 5-(difluoromethyl)thiophene-2-carboxylate has been widely studied in the scientific community due to its potential applications in organic synthesis and therapeutic uses. It has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of fluorinated molecules. Additionally, this compound has been studied for its potential therapeutic uses, including its potential to act as an anti-inflammatory agent and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
Target of Action
The primary targets of Methyl 5-(difluoromethyl)thiophene-2-carboxylate are currently unknown. This compound is a derivative of thiophene, a class of compounds known to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 5-(difluoromethyl)thiophene-2-carboxylate in laboratory experiments include its availability, its low cost, and its versatility. Additionally, this compound is a relatively non-toxic compound and is relatively stable in the presence of a variety of solvents. The limitations of using this compound in laboratory experiments include its low solubility in water and its limited shelf life.
Future Directions
The potential future directions of Methyl 5-(difluoromethyl)thiophene-2-carboxylate research include further studies into its therapeutic potential, its use in organic synthesis, and its potential applications in other areas. Additionally, further studies into the mechanism of action of this compound, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments could provide valuable insight into its potential uses. Additionally, further research into the potential applications of this compound in other areas, such as agriculture, could provide valuable insight into its potential uses.
Safety and Hazards
properties
IUPAC Name |
methyl 5-(difluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSBKAZAWFHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)

